molecular formula C36H20N6O4 B14637551 1,1'-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone CAS No. 53460-09-6

1,1'-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone

Cat. No.: B14637551
CAS No.: 53460-09-6
M. Wt: 600.6 g/mol
InChI Key: MSQOPYJFCWPXGX-UHFFFAOYSA-N
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Description

1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is a complex organic compound that features a unique structure combining pyridine, triazine, and anthraquinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone typically involves multi-step organic reactions. One common approach is the condensation of anthraquinone derivatives with pyridine and triazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone Derivatives: Compounds like 1,4-diaminoanthraquinone and 1,5-dihydroxyanthraquinone share structural similarities and exhibit comparable chemical reactivity.

    Pyridine-Triazine Compounds: Molecules such as 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have similar structural motifs and are used in similar applications.

Uniqueness

1,1’-((6-(Pyridin-4-yl)-1,3,5-triazine-2,4-diyl)diimino)bisanthraquinone is unique due to its combination of pyridine, triazine, and anthraquinone moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.

Properties

CAS No.

53460-09-6

Molecular Formula

C36H20N6O4

Molecular Weight

600.6 g/mol

IUPAC Name

1-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-pyridin-4-yl-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione

InChI

InChI=1S/C36H20N6O4/c43-30-20-7-1-3-9-22(20)32(45)28-24(30)11-5-13-26(28)38-35-40-34(19-15-17-37-18-16-19)41-36(42-35)39-27-14-6-12-25-29(27)33(46)23-10-4-2-8-21(23)31(25)44/h1-18H,(H2,38,39,40,41,42)

InChI Key

MSQOPYJFCWPXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=NC(=NC(=N4)C5=CC=NC=C5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O

Origin of Product

United States

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